molecular formula C20H13N3OS B5769614 3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile

3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile

Cat. No. B5769614
M. Wt: 343.4 g/mol
InChI Key: UHGOFLWGJOLRDX-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile in lab experiments is its unique chemical structure, which allows for the study of its potential applications in various biological systems. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile. One potential area of research is the development of new synthetic methods for this compound, which may improve its purity and yield. Another area of research is the study of its potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other biological molecules.

Synthesis Methods

The synthesis of 3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile involves the reaction of 5-(1H-benzimidazol-2-ylthio)-2-furaldehyde with phenylacetonitrile in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.

properties

IUPAC Name

(Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS/c21-13-15(14-6-2-1-3-7-14)12-16-10-11-19(24-16)25-20-22-17-8-4-5-9-18(17)23-20/h1-12H,(H,22,23)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGOFLWGJOLRDX-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)SC3=NC4=CC=CC=C4N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)SC3=NC4=CC=CC=C4N3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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